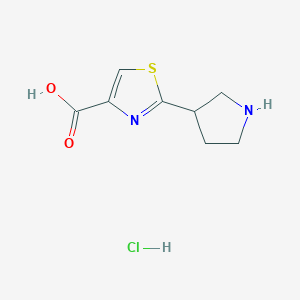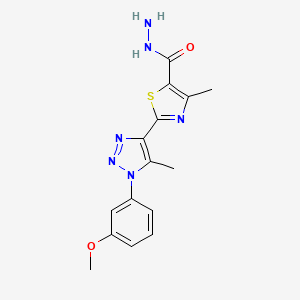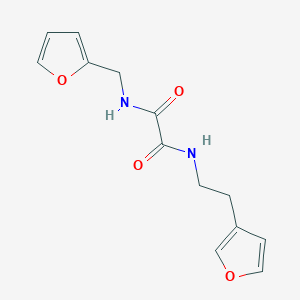
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide, also known as CMI-977, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential therapeutic applications in the field of cancer research.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a critical role in cancer cell growth, survival, and metastasis. N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide inhibits this pathway by binding to the ATP-binding site of the mTOR kinase, thereby preventing its activation.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are critical processes for cancer progression. In addition, it has been shown to enhance the anti-tumor effects of chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It exhibits potent anti-cancer activity and can be used in combination with other chemotherapy drugs to enhance their efficacy. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Several future directions for the research on N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide can be identified. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of more water-soluble derivatives of N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide for in vivo studies.
3. Investigation of the potential use of N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide in combination with other targeted therapies.
4. Evaluation of the pharmacokinetics and toxicity of N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide in preclinical and clinical studies.
5. Identification of biomarkers that can predict the response of cancer cells to N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide.
Conclusion
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound that exhibits potent anti-cancer activity. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway. It has several advantages for lab experiments, including its ease of synthesis and ability to enhance the anti-tumor effects of chemotherapy drugs. Future research on N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide should focus on the optimization of the synthesis method, development of more water-soluble derivatives, evaluation of pharmacokinetics and toxicity, and identification of biomarkers that can predict the response of cancer cells to the compound.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been reported in the literature. It involves the reaction of 3-chloro-4-methylphenylamine with 3-methoxy-2H-chromen-2-one in the presence of acetic anhydride and pyridine. The resulting product is then treated with hydrazine hydrate to form the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits anti-angiogenic and anti-metastatic properties.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-10-6-7-12(9-14(10)19)21-18(22)13-8-11-4-3-5-15(23-2)16(11)24-17(13)20/h3-9,20H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAJSTOBHLLCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


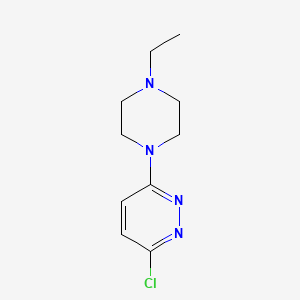


![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate](/img/structure/B2637001.png)
![4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2637004.png)

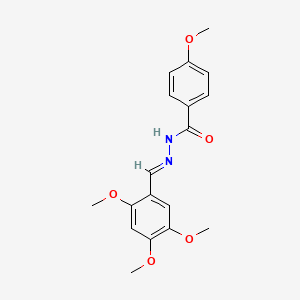
![3-[[(E)-3-(4-benzoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2637009.png)
